Methyl 4-amino-3-cyclohexylbutanoate
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Overview
Description
Methyl 4-amino-3-cyclohexylbutanoate is an organic compound with the molecular formula C11H21NO2 It is a derivative of butanoic acid, featuring a cyclohexyl group and an amino group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-cyclohexylbutanoate typically involves the esterification of 4-amino-3-cyclohexylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-amino-3-cyclohexylbutanoic acid+methanolacid catalystMethyl 4-amino-3-cyclohexylbutanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, reducing the reaction time and improving the overall yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-cyclohexylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters.
Substitution: Nucleophilic substitution reactions often involve reagents like acyl chlorides or anhydrides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 4-amino-3-cyclohexylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-cyclohexylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis, releasing the active acid form. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-cyclohexylbutanoic acid: Similar structure but lacks the ester group.
Cyclohexylbutanoic acid derivatives: Compounds with similar carbon chains but different functional groups.
Uniqueness
Methyl 4-amino-3-cyclohexylbutanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 4-amino-3-cyclohexylbutanoate |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)7-10(8-12)9-5-3-2-4-6-9/h9-10H,2-8,12H2,1H3 |
InChI Key |
ZQLIZGAAFBTAMO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1CCCCC1 |
Origin of Product |
United States |
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